3-[1,2,4]Triazol-1-yl-butyric acid
Description
The Prominence of Triazole Scaffolds in Modern Medicinal Chemistry and Agrochemical Research
Triazole scaffolds, existing as either 1,2,3- or 1,2,4-isomers, are considered "privileged structures" in drug discovery and agrochemical development. mdpi.commdpi.com Their prevalence stems from a combination of favorable properties. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and donors, facilitating strong interactions with biological targets like proteins and enzymes. mdpi.comresearchgate.net This ability to mimic other functional groups, such as the amide bond, makes them valuable bioisosteres in drug design. researchgate.netrsc.org
The incorporation of a triazole moiety can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and increase its water solubility. researchgate.net These characteristics are highly desirable in the development of effective therapeutic agents and crop protection products. Consequently, triazole derivatives have been successfully developed as antifungal, antiviral, anticancer, and anti-inflammatory agents in medicine, as well as potent fungicides and herbicides in agriculture. mdpi.comrsc.orgnih.govresearchgate.net
Historical Context and Evolution of 1,2,4-Triazole (B32235) Research
The history of triazole chemistry dates back to the 19th century, with Bladin first naming the triazole ring system in 1885. nih.govscispace.com Early research focused on the fundamental synthesis and reactivity of these heterocyclic compounds. Key reactions for the synthesis of 1,2,4-triazoles include the Pellizzari reaction, which involves the heating of an amide and an acyl hydrazide, and the Einhorn–Brunner reaction, a condensation reaction between hydrazines and diacylamines. scispace.com Over the decades, research into 1,2,4-triazoles has evolved significantly, driven by the discovery of their diverse biological activities. This has led to the development of more sophisticated and efficient synthetic methods, including multicomponent reactions and catalyst-free approaches, to generate a wide array of functionalized 1,2,4-triazole derivatives. rsc.org
Significance of Carboxylic Acid Moieties in Bioactive Compounds
The carboxylic acid group is a fundamental functional group in organic chemistry and is a key component in a vast number of biologically active molecules. ijacskros.com Its presence can significantly influence a compound's physicochemical properties and its interactions with biological systems. The ability of the carboxylic acid group to ionize at physiological pH enhances the water solubility of a molecule. researchgate.netwiley-vch.de This is a crucial factor for drug delivery and bioavailability.
Furthermore, the carboxyl group can act as a hydrogen bond donor and acceptor, enabling it to be a critical part of a molecule's pharmacophore—the essential features required for its biological activity. researchgate.net Many established drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics, contain a carboxylic acid moiety that is vital for their therapeutic effect. researchgate.net However, the high polarity of the carboxyl group can sometimes limit a molecule's ability to cross biological membranes. rsc.org
Defining the Research Focus on 3-researchgate.netwiley-vch.denih.govTriazol-1-yl-butyric Acid and its Structural Analogues
The specific compound 3- researchgate.netwiley-vch.denih.govTriazol-1-yl-butyric acid combines the recognized biological potential of the 1,2,4-triazole scaffold with the influential properties of the carboxylic acid group. Research into this compound and its structural analogues aims to explore the synergistic effects of these two moieties. For instance, studies on similar structures, such as 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid, indicate an interest in the biological activities of this class of compounds. ontosight.ai The synthesis of various 1,2,4-triazole derivatives containing amino acid fragments further highlights the ongoing efforts to create novel bioactive molecules by combining these chemical features. mdpi.com Investigations into compounds like 3′-deoxythymidine analogs with triazole substitutions also point to the broad interest in the biological effects of triazole-containing structures. nih.gov The fusion of indole-3-butyric acid with thiocarbohydrazide (B147625) to create new 1,2,4-triazole derivatives is another example of how researchers are exploring the chemical space around this core structure. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(2-6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBVNSHIGBWECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801228-15-9 | |
| Record name | 801228-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 1 2 3 Triazol 1 Yl Butyric Acid and Its Derivatives
Synthetic Pathways to the 1,2,4-Triazole (B32235) Ring System Integrated with Butyric Acid Scaffolds
The synthesis of 3- organic-chemistry.orgnih.govmdpi.comtriazol-1-yl-butyric acid and its derivatives can be approached by either forming the triazole ring on a butyric acid-containing precursor or by attaching the butyric acid side chain to a pre-formed triazole ring.
Cyclization Reactions for 1,2,4-Triazole Formation
A variety of cyclization reactions are employed to construct the 1,2,4-triazole ring. These methods often involve the condensation of hydrazines or their derivatives with compounds containing a carbon-nitrogen backbone.
One common approach involves the reaction of acyl hydrazides with various reagents. For instance, the condensation of an acid hydrazide with an aryl isothiocyanate can lead to the formation of a thiosemicarbazide (B42300) intermediate, which upon cyclization under basic conditions, yields a 1,2,4-triazole-3-thiol. kaust.edu.sa Another method involves the treatment of an acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form a 4-amino-1,2,4-triazole-3-thione. nih.gov
Microwave-assisted synthesis has emerged as a rapid and efficient method for the formation of 1,2,4-triazoles. For example, the reaction of hydrazines with formamide (B127407) under microwave irradiation can produce substituted 1,2,4-triazoles with excellent functional-group tolerance and without the need for a catalyst. organic-chemistry.org Triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration of secondary amides and hydrazides also provides a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org
Metal-free approaches are also gaining traction. An I2-mediated oxidative cyclization of trifluoroacetimidohydrazides using dimethylformamide (DMF) as a carbon source provides a route to 3-trifluoromethyl-1,2,4-triazoles. isres.org
Table 1: Selected Cyclization Reactions for 1,2,4-Triazole Ring Formation
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Acid hydrazide, Aryl isothiocyanate | 1. Ethanol, reflux; 2. NaOH, reflux | 1,2,4-Triazole-3-thiol | kaust.edu.sa |
| Acid hydrazide, Carbon disulfide | 1. KOH, ethanol; 2. Hydrazine hydrate | 4-Amino-1,2,4-triazole-3-thione | nih.gov |
| Hydrazine, Formamide | Microwave irradiation | Substituted 1,2,4-triazole | organic-chemistry.org |
| Secondary amide, Hydrazide | 1. Triflic anhydride; 2. Microwave | 3,4,5-Trisubstituted 1,2,4-triazole | organic-chemistry.org |
| Trifluoroacetimidohydrazide | I2, DMF | 3-Trifluoromethyl-1,2,4-triazole | isres.org |
Introduction of the Butyric Acid Chain to Triazole Intermediates
A key strategy for the synthesis of the target compound involves the alkylation of a pre-formed 1,2,4-triazole ring with a butyric acid derivative. The alkylation of 1,2,4-triazole with alkyl halides typically yields a mixture of N1- and N4-substituted isomers, with the N1-isomer often being the major product. researchgate.net
A specific example is the alkylation of 1,4,5-triphenylimidazol-2-thiol with ethyl bromobutyrate to introduce the butyric acid ester moiety. nih.govkaust.edu.sa This is followed by hydrazinolysis to form the corresponding acid hydrazide, which can then be used for further transformations. Another approach involves the reaction of indole-3-butanoic acid with bromomethane (B36050) to form the ester, which then undergoes a series of reactions including hydrazinolysis and cyclization to form a triazole ring attached to the propyl chain derived from the butanoic acid. zsmu.edu.ua
The reaction of 1H-1,2,4-triazole with a suitable precursor containing the butyric acid chain is a direct method. For example, the synthesis of 4-(4-chlorophenoxy)-2,2-dimethyl-3-keto-4-(1,2,4-triazol-1-yl)-butanoic acid ethyl ester was achieved by reacting 4-bromo-4-(4-chlorophenoxy)-2,2-dimethyl-3-keto-butanoic acid ethyl ester with 1,2,4-triazole.
Multi-component Reactions in Triazole-Butyric Acid Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like triazole-butyric acid derivatives in a single step. While specific MCRs for the direct synthesis of 3- organic-chemistry.orgnih.govmdpi.comtriazol-1-yl-butyric acid are not extensively reported, the principles of MCRs can be applied.
For instance, a one-pot, three-component synthesis of 1,2,4-triazole derivatives has been developed involving the initial condensation of an acyl hydrazide and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), which then reacts with an amine in refluxing acetic acid to form the 1,2,4-triazole ring. mdpi.com By choosing an amine that incorporates a protected butyric acid functionality, this method could be adapted for the synthesis of the target scaffold.
Another example is a base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to create hybrid molecules with a 1,2,4-triazole linked to a dione (B5365651) structure. rsc.org This highlights the potential of MCRs to assemble complex structures containing the 1,2,4-triazole core.
Strategies for Derivatization and Functionalization of 3-organic-chemistry.orgnih.govmdpi.comTriazol-1-yl-butyric Acid Analogues
Once the core 3- organic-chemistry.orgnih.govmdpi.comtriazol-1-yl-butyric acid structure is obtained, further modifications can be made to both the butyric acid moiety and the triazole ring to generate a library of analogues.
Modifications at the Butyric Acid Moiety (e.g., esterification, amidation)
The carboxylic acid group of 3- organic-chemistry.orgnih.govmdpi.comtriazol-1-yl-butyric acid is a versatile handle for various chemical transformations, most notably esterification and amidation.
Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through standard methods. For example, treatment with an alcohol in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) provides the ester in good yield. mdpi.com
Amidation: The formation of amides from the carboxylic acid can be accomplished by reacting it with an amine using a variety of coupling reagents. A one-pot procedure for the preparation of β-amino carbonyl 1,2,4-triazoles involves the reaction of a (1H-1,2,4-triazol-3-yl)methanol or methanamine with a protected amino-butyric acid derivative. nih.gov
Table 2: Derivatization of the Butyric Acid Moiety
| Starting Material | Reagents and Conditions | Product | Reference |
| 3- organic-chemistry.orgnih.govmdpi.comTriazol-1-yl-butyric acid derivative | Methanol, EDCI, DMAP, CH2Cl2, rt | Methyl ester derivative | mdpi.com |
| (1H-1,2,4-triazol-3-yl)methanol/methanamine, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid | One-pot substitution and deprotection | β-amino carbonyl 1,2,4-triazole | nih.gov |
Substitutions on the 1,2,4-Triazole Heterocycle
The 1,2,4-triazole ring itself can be substituted to introduce additional diversity into the molecular structure. These substitutions can be introduced either during the triazole ring formation or by post-synthetic modification.
For example, starting with a substituted acyl hydrazide in the cyclization reaction will result in a substituted triazole ring. scispace.com The use of different isothiocyanates in the reaction with an acid hydrazide leads to various 4-substituted-1,2,4-triazole-3-thiols. kaust.edu.sa
Furthermore, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved through a 1,3-dipolar cycloaddition of oximes with hydrazonoyl hydrochlorides. organic-chemistry.org This allows for the introduction of a wide range of substituents at positions 1, 3, and 5 of the triazole ring.
Chiral Synthesis and Stereoselective Approaches
The synthesis of enantiomerically pure 3- google.commdpi.combohrium.comTriazol-1-yl-butyric acid derivatives is critical, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Advanced methodologies focus on the selective production of the desired stereoisomer, moving away from the resolution of racemic mixtures.
One key area of development is the stereoselective synthesis of precursors for complex antifungal agents. For instance, the synthesis of intermediates for isavuconazole (B1672201) and ravuconazole (B1678830) involves the creation of a 3-hydroxy-2-methyl-4- google.commdpi.combohrium.comtriazol-1-yl-3-phenyl-butyric acid ester derivative. google.com The initial step often produces a mixture of diastereomers. The separation and purification of the desired diastereomer can be achieved through several methods, including diastereomeric crystallization. This process involves reacting the acid form of the compound with an optically pure base, such as 1-phenylethylamine, to form diastereomeric salts that can be separated by crystallization. google.com
Another powerful technique is enzymatic resolution. In this approach, an esterase enzyme is used to selectively hydrolyze one of the ester diastereomers, allowing for the separation of the desired isomer. google.com For example, a specific esterase can be employed to resolve a mixture of ester intermediates, leading to the isolation of the enantiomerically pure acid required for the final drug substance. google.com
A broader strategy in chiral synthesis involves the use of a "chiral pool," where readily available, enantiomerically pure natural products, such as amino acids, serve as starting materials. nih.gov This method introduces chirality at the beginning of the synthetic sequence, guiding the stereochemistry of subsequent reactions. For example, D- or L-amino acids can be converted into chiral azido (B1232118) alcohols, which then undergo cycloaddition reactions to form chiral triazole derivatives. nih.gov This approach ensures the final product has the desired stereochemistry without the need for resolution steps. nih.gov
| Method | Description | Example Compound | Key Advantages |
| Diastereomeric Crystallization | Separation of diastereomers by crystallization after reaction with a chiral resolving agent. google.com | 3-hydroxy-2-methyl-4- google.commdpi.combohrium.comtriazol-1-yl-3-phenyl-butyric acid derivative. google.com | Established and effective for specific diastereomeric pairs. google.com |
| Enzymatic Resolution | Use of stereoselective enzymes to differentiate between enantiomers or diastereomers. google.com | Ester intermediate for isavuconazole. google.com | High selectivity and mild reaction conditions. google.comnih.gov |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting synthons. nih.gov | Chiral 1,4-disubstituted-1,2,3-triazole derivatives from amino acids. nih.gov | Avoids racemization and resolution steps, high enantiomeric purity. nih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes for Triazole-Butyric Acid Compounds
The integration of green chemistry principles into the synthesis of triazole-butyric acid compounds is aimed at reducing the environmental footprint of chemical processes. These strategies focus on improving atom economy, using safer solvents and reagents, and minimizing waste. mdpi.combohrium.com
Continuous-flow chemistry represents a significant advancement in the sustainable synthesis of triazole derivatives. A novel, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid utilizes a continuous, two-step method that is atom-economical and highly selective. chemrxiv.org This approach avoids chromatographic purification and isolation of intermediates, leading to higher yields and a safer handling of potentially energetic intermediates compared to traditional batch processes. chemrxiv.org
The use of environmentally benign catalysts and solvents is another cornerstone of green synthesis. Researchers have developed a multicomponent reaction for preparing triazole-containing amino acid derivatives using lemon juice as a natural acidic catalyst. researchgate.net This method not only employs a renewable and biodegradable catalyst but also proceeds under green conditions. Other sustainable approaches involve using polyethylene (B3416737) glycol as a solvent and ceric ammonium (B1175870) nitrate (B79036) as a catalyst for the coupling and cyclization reactions to form trisubstituted 1,2,4-triazoles. mdpi.com
Mechanochemistry, which involves conducting reactions by mechanical mixing in the absence of bulk solvents, has also been successfully applied to the synthesis of annulated 1,2,4-triazoles. mdpi.com This solvent-free method demonstrates a significant improvement in green metrics compared to conventional solution-based syntheses. mdpi.com
| Green Chemistry Approach | Methodology | Example Application | Sustainability Benefits |
| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch reactor. chemrxiv.org | Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. chemrxiv.org | Improved safety, higher yields, atom economy, reduced waste. chemrxiv.org |
| Natural Catalysts | Utilization of biodegradable and renewable catalysts like lemon juice. researchgate.net | Synthesis of amino acid-coupled 1,2,4-triazoles. researchgate.net | Use of non-toxic, renewable resources. researchgate.net |
| Green Solvents & Catalysts | Employing environmentally friendly solvents and catalysts. mdpi.com | Synthesis of 3,4,5-trisubstituted 1,2,4-triazoles using polyethylene glycol and ceric ammonium nitrate. mdpi.com | Reduced use of hazardous substances. mdpi.com |
| Mechanochemistry | Solvent-free reactions conducted through mechanical grinding or milling. mdpi.com | One-pot, two-step synthesis of annulated 1,2,4-triazoles. mdpi.com | Elimination of bulk solvents, high efficiency. mdpi.com |
Elucidation of Structure Activity Relationships Sar in 3 1 2 3 Triazol 1 Yl Butyric Acid Derivatives
Correlation between Structural Features and Biological Activity Profiles
The butyric acid chain not only provides a key point of attachment but also influences the molecule's orientation within the target's active site. Research on analogous structures containing aliphatic acid chains reveals that modifications such as chain length, branching, and the introduction of double bonds can significantly alter biological activity.
For instance, studies on 1,2,4-triazole (B32235) derivatives with a propanoic acid moiety have shown that the presence of a double bond and branched chains in the aliphatic acid substituent can enhance anti-inflammatory and anthelmintic activities. mdpi.com Conversely, derivatives with a simple propanoic acid chain, lacking these features, exhibited a decrease in antibacterial, antiproliferative, and anthelmintic activity. mdpi.com This suggests that the rigidity and steric bulk of the acid side chain are crucial for optimal interaction with biological targets.
Table 1: Impact of Butyric Acid Chain Analogs on Biological Activity
| Base Scaffold | Modification on Acid Chain | Observed Biological Effect | Reference |
| 1,2,4-Triazole | Propanoic Acid | Reduced antibacterial & anthelmintic activity | mdpi.com |
| 1,2,4-Triazole | Methacrylic Acid (branched, double bond) | Stronger antiproliferative & anti-inflammatory effects | mdpi.com |
These findings underscore the importance of the butyric acid chain's topology. Substituents that can form additional hydrophobic or van der Waals interactions within the active site of an enzyme, such as CYP51, can lead to increased potency. nih.gov
The 1,2,4-triazole ring is a cornerstone of the pharmacophore for many antifungal agents. nih.gov Its N4 nitrogen atom is critical for binding to the heme iron of CYP51, inhibiting the enzyme's function. youtube.com The substitution pattern on other parts of the molecule connected to the triazole ring dramatically affects potency and selectivity.
In the broader class of azole antifungals, the most potent compounds typically possess two or three aromatic rings, with at least one being substituted with halogens like fluorine or chlorine. youtube.com For example, the presence of a 2,4-difluorophenyl group is a common feature in highly effective antifungal agents. nih.govyoutube.com These halogen substituents are believed to modulate the electronic properties of the phenyl rings and enhance binding affinity. nih.gov
Furthermore, SAR studies on various triazole hybrids have revealed that electron-withdrawing groups (e.g., -NO2, -CF3) on attached aromatic rings can lead to more effective antifungal activity. nih.govnih.gov Conversely, electron-donating groups often result in moderate activity. nih.gov The position of these substituents is also critical; for example, in certain benzotriazine-triazole hybrids, substituents at the 7-position showed greater activity than those at other positions. nih.gov
Table 2: Effect of Aromatic Ring Substitution on Antifungal Activity of Triazole Derivatives
| Compound Series | Substituent on Aromatic Ring | Impact on Antifungal Activity | Reference |
| Benzotriazine-Triazoles | -NO2, -CF3 (electron-withdrawing) | More effective | nih.gov |
| Matrine-Triazole Conjugates | 2'-OH on Chalcone A ring | Increased anticancer activity | nih.gov |
| General Azole Antifungals | 2,4-Dichlorophenyl, 4-Chlorophenyl | Yields effective compounds | youtube.com |
| Benzimidazole-Triazoles | Chloro or Fluoro at C-5 | Vital for antifungal activity | nih.gov |
The linker, in this case, the backbone of the butyric acid chain, connects the triazole pharmacophore to other parts of a molecule. Its length and flexibility are critical determinants of biological activity, influencing how the molecule can adopt an optimal conformation to bind to its target. acs.orgresearchgate.net
Studies on complex molecules like PROTACs (Proteolysis Targeting Chimeras), which use linkers to connect a target-binding moiety and an E3 ligase ligand, demonstrate the profound impact of linker composition. Varying the position of a rigid triazole unit within a flexible alkyl linker resulted in significant differences in protein degradation, in vitro activity, and physicochemical properties like solubility and lipophilicity. acs.orgnih.gov
In the context of cholinesterase inhibitors, the length of an alkyl spacer between a triazole-coumarin scaffold and a cationic moiety was shown to be crucial. A two-methylene spacer was found to be the most favorable linker for inhibitory potency, while longer linkers hampered important interactions within the enzyme's active site. mdpi.com Greater conformational flexibility conferred by certain linkers can allow for optimal orientation and the formation of additional hydrogen bonds, enhancing activity. mdpi.com These principles suggest that in derivatives of 3- nih.govresearchgate.netnih.govTriazol-1-yl-butyric acid, modifying the length and rigidity of the four-carbon chain could fine-tune the molecule's ability to position the triazole ring and carboxylic acid group for optimal target engagement.
Comparative SAR Analysis with Other Triazole-Containing Bioactive Molecules
The SAR of 3- nih.govresearchgate.netnih.govTriazol-1-yl-butyric acid derivatives can be contextualized by comparing it to well-established triazole-containing drugs, particularly antifungal agents like fluconazole (B54011) and voriconazole.
A common structural feature in potent azole antifungals is the presence of halogen-substituted phenyl groups. nih.govyoutube.com Fluconazole, for instance, contains two 2,4-difluorophenyl groups. This halogen substitution is a key factor in its high efficacy. The non-polar nature of these large groups also contributes to the high lipophilicity of most azole antifungals, which is thought to be important for their mechanism of action. youtube.com
The central role of the triazole ring is consistent across different molecules. Molecular docking studies repeatedly show the triazole ring interacting with the heme group in CYP51. nih.gov The rest of the molecule, including side chains, orients into substrate access channels, forming hydrophobic and van der Waals interactions that contribute to binding affinity. nih.gov Therefore, while the butyric acid group in the title scaffold provides a carboxylic acid functionality, any larger substituents attached to it would likely need to have appropriate lipophilicity and steric properties to fit within the enzyme's substrate channel, similar to the side chains of established antifungal drugs.
Exploration of Bioisosteric Replacements within the 3-nih.govresearchgate.netnih.govTriazol-1-yl-butyric Acid Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug properties by substituting one functional group with another that has similar physicochemical characteristics. drughunter.com This can improve efficacy, selectivity, and metabolic stability. researchgate.net
For the 3- nih.govresearchgate.netnih.govTriazol-1-yl-butyric acid scaffold, two key moieties are candidates for bioisosteric replacement: the carboxylic acid and the triazole ring.
Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. drughunter.com It has a similar pKa to carboxylic acids (~4.5-4.9) and can engage in similar ionic and hydrogen bond interactions, but it offers greater lipophilicity. drughunter.com
Acyl Sulfonamides: These are weaker acids than carboxylic acids (pKa ~9-10) but can offer advantages like increased metabolic stability and improved membrane permeability. drughunter.com
Hydroxamic Acids: These groups are moderately acidic (pKa ~8-9) and are strong metal chelators. They have been successfully used as carboxylic acid bioisosteres, though they can sometimes suffer from low bioavailability. nih.gov
Other Isosteres: A variety of other groups, including phosphonic acids, isoxazolols, and thiazolidinediones, have also been explored as carboxylic acid surrogates. nih.govnih.govhyphadiscovery.com
Table 3: Common Bioisosteres for the Carboxylic Acid Group
| Bioisostere | Key Features | Potential Advantages over Carboxylic Acid | Reference |
| 5-Substituted 1H-Tetrazole | Similar pKa (~4.5-4.9) | Greater lipophilicity, resistance to acyl glucuronidation | drughunter.comhyphadiscovery.com |
| Acyl Sulfonamide | Weaker acid (pKa ~9-10) | Increased metabolic stability, enhanced permeability | drughunter.com |
| Hydroxamic Acid | Moderately acidic (pKa ~8-9) | Strong metal-chelating properties | nih.gov |
| Isoxazolol | Ionizable group | Can alter physicochemical properties and metabolism | nih.gov |
Triazole Ring Bioisosteres: The triazole ring itself can act as a bioisostere for other functional groups, most commonly the amide bond, due to similarities in size, planarity, and hydrogen bonding capability. cornell.edunih.gov It is known for its metabolic stability. cornell.edu In some contexts, different heterocyclic rings can be used to replace a triazole to modulate activity. For example, a 1H-tetrazole ring was used to replace a 1H-1,2,3-triazole ring in one series of compounds, which resulted in a significant enhancement of anti-leukemic activity. researchgate.net Other five-membered heterocycles like imidazoles, oxadiazoles, or thiazoles could also be considered as potential replacements to fine-tune electronic properties and target interactions. nih.gov
Molecular Mechanisms of Action for 3 1 2 3 Triazol 1 Yl Butyric Acid Derivatives
Identification of Biochemical Targets and Pathways
The biological effects of 3- nih.govbenthamscience.comnih.govtriazol-1-yl-butyric acid derivatives are rooted in their ability to interact with specific biomolecules, thereby modulating their function and influencing cellular processes.
Enzyme Inhibition or Activation Mechanisms
A primary mechanism of action for many triazole-containing compounds is the inhibition of key enzymes. This is particularly evident in their application as antifungal agents.
CYP51 Inhibition: Azole compounds, including derivatives of 1,2,4-triazole (B32235), are well-established inhibitors of lanosterol (B1674476) 14-α-demethylase (CYP51). nih.gov This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov By binding to the heme iron atom in the active site of fungal CYP51, these derivatives block the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. nih.gov This disruption of ergosterol synthesis leads to increased membrane fragility and ultimately, fungal cell death. ijpsjournal.com The selectivity of these compounds for fungal CYP51 over its human counterpart is a critical factor in their therapeutic index. nih.govnih.gov For instance, certain extended-chain N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide derivatives have shown higher selectivity for Candida albicans CYP51 over the human homologue. nih.gov
Thymidine (B127349) Kinase Modulation: Derivatives of 1,2,3-triazole have been investigated for their interaction with thymidine kinases (TK). nih.govnih.gov Specifically, 3'-[4-Aryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogues have demonstrated potent and selective inhibitory activity against human mitochondrial thymidine kinase 2 (TK-2), with minimal effect on the cytosolic TK-1. nih.gov Enzyme kinetics studies have revealed a competitive inhibition profile against thymidine and an uncompetitive profile against the co-substrate ATP. nih.gov This suggests that these inhibitors occupy the substrate-binding site within a TK-2-ATP complex, stabilizing a closed conformation of the enzyme's active site. nih.gov
Receptor Binding and Modulation Studies
In addition to enzyme inhibition, certain 1,2,4-triazole derivatives have been shown to interact with specific cellular receptors.
Endothelin Receptor Binding: A series of [3-(arylmethyl)thio-5-aryl-4H- nih.govbenthamscience.comnih.govtriazol-4-yl]acetic acids and related regioisomers have been synthesized and evaluated for their ability to bind to human endothelin A (ETA) and endothelin B (ETB) receptors. benthamscience.comnih.gov These studies, conducted using CHO cells stably expressing the human receptors, demonstrated that some of these compounds exhibit affinity for endothelin receptors in the micromolar range, suggesting their potential as modulators of the endothelin system. benthamscience.comnih.gov
NMDA Receptor Glycine (B1666218) Site Agonism: Novel (R)-2-amino-3-triazolpropanoic acid derivatives have been designed and shown to act as agonists at the glycine site of the N-methyl-d-aspartate (NMDA) receptor. frontiersin.org These compounds exhibit subunit-specific activity, with some showing a preference for GluN1/2C-D over GluN1/2A-B subtypes. frontiersin.org Molecular dynamics simulations suggest that the triazole ring can function as a bioisostere for an amide group, providing insights into the agonist binding at the GluN1 subunit. frontiersin.org
Interference with Specific Cellular Signaling Cascades
The interaction of these triazole derivatives with their molecular targets can lead to the modulation of critical cellular signaling pathways.
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. d-nb.info Hyperactivation of this pathway is implicated in various diseases, including cancer. d-nb.info While direct studies on 3- nih.govbenthamscience.comnih.govtriazol-1-yl-butyric acid are limited, the broader class of triazole derivatives has been explored as PI3K inhibitors. d-nb.info By inhibiting PI3K isoforms, these compounds can block the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and the subsequent activation of Akt, thereby impeding downstream signaling events that promote cell survival and proliferation. d-nb.info
Insights from In Vitro Pharmacodynamic Studies
In vitro studies provide crucial information about the biological effects of 3- nih.govbenthamscience.comnih.govtriazol-1-yl-butyric acid derivatives in a controlled cellular environment.
Antifungal Activity: The antifungal efficacy of 1,2,4-triazole derivatives has been extensively evaluated in vitro against various fungal pathogens, including Candida species. nih.govmdpi.com Minimum inhibitory concentration (MIC) values are determined to quantify the potency of these compounds. For example, certain N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamides have demonstrated potent activity against C. albicans strains. nih.govcardiff.ac.uk
Anticancer Cytotoxicity: Several studies have investigated the cytotoxic effects of triazole derivatives on cancer cell lines. For instance, novel betulin-1,2,4-triazole derivatives have been shown to promote dose-dependent cytotoxicity in melanoma, colorectal cancer, and breast cancer cell lines. researchgate.net Similarly, a triazole derivative of betulinic acid was found to induce both extrinsic and intrinsic apoptosis in human leukemia HL-60 cells. researchgate.net Butyric acid derivatives have also been shown to induce apoptosis in colorectal carcinoma cells. nih.gov
Enzyme Inhibitory Activity: In vitro assays are used to quantify the inhibitory potency of these compounds against specific enzymes. For example, the half-maximal inhibitory concentration (IC50) values for CYP51 inhibition by novel azole derivatives have been determined, providing a measure of their antifungal potential. nih.gov Likewise, the inhibitory constants (Ki) of thymidine analogues against TK-2 have been established, highlighting their selectivity. nih.gov
Cellular Uptake and Intracellular Distribution Dynamics
The physicochemical properties of the derivatives, such as lipophilicity and the presence of specific functional groups, will influence their ability to cross the cell membrane. Passive diffusion is a likely mechanism for many small, relatively lipophilic molecules. However, carrier-mediated transport systems may also be involved, particularly for compounds that resemble endogenous molecules.
Once inside the cell, the distribution of these compounds will depend on their affinity for different organelles and macromolecules. For instance, derivatives targeting mitochondrial enzymes like TK-2 would be expected to accumulate in the mitochondria. nih.gov The intracellular localization can be visualized using techniques like fluorescence microscopy if the compounds are appropriately labeled. Understanding the dynamics of cellular uptake and distribution is essential for optimizing the design of more effective therapeutic agents.
Computational Chemistry and in Silico Modeling of 3 1 2 3 Triazol 1 Yl Butyric Acid and Its Analogues
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method is crucial for understanding the structural basis of inhibition. For instance, in silico studies on 1,2,4-triazole (B32235) derivatives have been performed to evaluate their binding modes and affinities against various therapeutic targets. One such study focused on Lipoate protein B (LipB) from Mycobacterium tuberculosis as a potential target. jksus.org The molecular docking analysis revealed that 1,2,4-triazole derivatives bind strongly to the active site of LipB, with binding affinities correlating to their experimental activities. jksus.org
The docking results for several triazole derivatives showed binding affinities ranging from -4.1 to -17.9 kcal/mol. jksus.org Notably, the most potent compounds exhibited stronger binding affinities than established anti-mycobacterium drugs like isoniazid (B1672263) (-14.6 kcal/mol) and ethambutol (B1671381) (-5.8 kcal/mol). jksus.org These strong interactions are typically mediated by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. jksus.org
In another example, the binding mode of triazole derivatives as aromatase inhibitors was investigated. nih.gov Molecular dynamics simulations showed that the triazole ring of a potent inhibitor pointed towards the heme group in the aromatase active site, coordinating with the iron atom via its N4 atom. nih.gov This primary interaction was further stabilized by π-cation interactions between the triazole ring and the porphyrin of the heme group, as well as between a 4-chlorophenyl moiety of the ligand and an Arginine residue (Arg115). nih.gov Similarly, docking studies of novel 1,2,3-triazole derivatives designed as steroid mimics identified key interactions within the active sites of enzymes like aromatase and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). mdpi.com
| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| 1,2,4-Triazole Derivative (Compound 34) | Lipoate protein B (LipB) | -17.9 | Forms hydrogen bonds and hydrophobic interactions | jksus.org |
| 1,2,4-Triazole Derivative (Compound 16) | Lipoate protein B (LipB) | -15.8 | Forms hydrogen bonds and hydrophobic interactions | jksus.org |
| Isoniazid (Reference Drug) | Lipoate protein B (LipB) | -14.6 | N/A | jksus.org |
| Ethambutol (Reference Drug) | Lipoate protein B (LipB) | -5.8 | N/A | jksus.org |
| Triazole Derivative (Ligand 15) | Aromatase | Not specified | Arg115, Heme group (Fe, Porphyrin) | nih.gov |
| Chlorinated 1,2,3-Triazole (Compound 6e) | Steroid Sulfatase (STS) | -7.8 | Not specified | mdpi.com |
Following the initial prediction by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-target complex over time. These simulations provide a more realistic view of the binding event, including conformational changes in both the ligand and the protein upon binding.
Studies have shown that triazole-based molecules can undergo significant conformational changes to achieve an optimal fit within a binding pocket. rsc.orglongdom.org For example, research on flexible triazole-based molecules has demonstrated that they often adopt a folded conformation, which is stabilized by various intramolecular and intermolecular interactions such as C−H⋯O, C−H⋯N, and π⋯π stacking. researchgate.net Analysis of triazole-bridged cyclic peptides revealed that while they can successfully mimic the structure of disulfide bonds, subtle differences in rigidity can propagate into minor conformational changes across the peptide backbone, impacting binding interactions with target proteases. uq.edu.au
MD simulations can also confirm the stability of the binding mode predicted by docking. In the study of triazole derivatives as aromatase inhibitors, MD simulations lasting for nanoseconds were used to validate the stability of the ligand's coordination with the heme iron and its interactions with surrounding residues. nih.gov Such analyses are critical for confirming that the predicted binding pose is not a transient state but a stable and energetically favorable interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. asianpubs.org By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized.
A QSAR investigation of 1,2,4-triazole derivatives established a correlative equation between the half-maximal inhibitory concentration (pIC50) and several molecular descriptors. asianpubs.org The study found that electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the change in heat of formation (∆H), were significant. asianpubs.org This suggests that introducing electron-withdrawing groups would be favorable for the activity of the compounds. asianpubs.org Furthermore, physicochemical parameters like the logarithm of the partition coefficient (log P) and molar refractivity (MR) were also important, indicating that modifying the hydrophobicity and volume of the molecule could be a useful strategy for designing novel active molecules. asianpubs.org
Another study employed 3D-QSAR techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to explore the structural requirements of triazole derivatives as Dipeptidyl Peptidase IV (DPP IV) inhibitors. nih.gov The resulting contour maps from these models provided a visual guide for structural modifications. The study deduced that substitutions on the triazole ring with hydrogen-bond donor groups, aliphatic side chains, and electron-withdrawing groups were vital for enhancing inhibitory activity. nih.gov These insights are invaluable for the predictive design of new analogues.
| QSAR Parameter | Description | Impact on Activity (1,2,4-Triazole Derivatives) | Reference |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower ELUMO (favored by electron-withdrawing groups) is correlated with higher activity. | asianpubs.org |
| ∆H | Change in Heat of Formation | Indicates compound stability; influences activity. | asianpubs.org |
| log P | Logarithm of the Partition Coefficient | Represents hydrophobicity; its optimal value is crucial for activity. | asianpubs.org |
| MR | Molar Refractivity | Represents molecular volume; larger volume was correlated with higher pIC50 in the studied model. | asianpubs.org |
Pharmacophore Generation and Virtual Screening for Novel Scaffolds
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match these features—a process known as virtual screening. tandfonline.com
This approach has been successfully applied to 1,2,4-triazole derivatives. In one study, a 3D-QSAR pharmacophore model was generated from a series of 1,2,4-triazoles to identify the key structural features necessary for anti-breast cancer activity via aromatase inhibition. tandfonline.com The best-validated model (Hypo1) consisted of four features: two ring aromatic (RA), one hydrogen bond acceptor (HBA), and one hydrophobic (HY) group. tandfonline.com
This pharmacophore model was then used to screen the CHEMBL database, which contained over 15,000 molecules with a 1,2,4-triazole scaffold. tandfonline.com The screening process was multi-tiered:
Initial Filtering: Compounds were first filtered based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and Lipinski's rule of five. This narrowed the library down to 5,078 molecules. tandfonline.com
Pharmacophore Mapping: The 5,078 molecules were mapped onto the Hypo1 pharmacophore model. tandfonline.com
Hit Selection: Compounds that fit the model well and had a high predicted activity (IC50 < 0.1 µM) were selected. This resulted in 320 potential hits. tandfonline.com
Further Filtering: These 320 hits were then subjected to molecular docking studies, leading to the identification of 30 compounds with better predicted binding energy than the standard drug, letrozole. tandfonline.com
This workflow demonstrates the power of combining pharmacophore modeling and virtual screening to efficiently identify novel and potent scaffolds from vast chemical libraries, significantly streamlining the initial stages of drug discovery. nih.govtandfonline.comtandfonline.com
Advanced Cheminformatics Tools for Compound Library Design and Optimization
The design, enumeration, and optimization of compound libraries are managed using a suite of advanced cheminformatics tools. nih.gov These software packages and libraries are essential for handling the vast amount of data generated in computational drug discovery and for building virtual libraries of analogues based on a core scaffold like 3- asianpubs.orgijpsonline.comnih.govTriazol-1-yl-butyric acid.
Open-source toolkits are widely used in the scientific community for these tasks. neovarsity.org Key examples include:
RDKit: A versatile cheminformatics toolkit used for a wide range of functions, including molecule drawing, descriptor calculation, fingerprint generation for similarity searching, and substructure searching. neovarsity.org
Chemistry Development Kit (CDK): An open-source Java library for structural chemo- and bioinformatics, enabling tasks like 2D and 3D structure visualization, fingerprint generation, and structure-activity relationship (SAR) analysis. neovarsity.org
MayaChemTools: A collection of Perl and Python scripts, modules, and classes that support various cheminformatics tasks, including data processing and library enumeration. neovarsity.org
These tools facilitate the process of in silico library design. A typical workflow involves defining a core scaffold and a set of chemical reactions, then enumerating all possible products by combining various building blocks (reagents). researchgate.net For example, a computer-aided design strategy was used to combinatorially construct and screen a virtual library of over 78,000 diverse 1,4-disubstituted 1,2,3-triazole analogues. mdpi.com This process started with commercially available building blocks from databases like eMolecules and applied filters for drug-like properties (e.g., molecular weight, ClogP, rotatable bonds) to narrow down the chemical space before virtual synthesis. mdpi.com
Once a library is generated, these tools are also used for optimization. This involves systematically modifying the lead compounds to improve properties like potency, selectivity, and pharmacokinetic profiles. nih.gov By analyzing the results from QSAR, docking, and MD simulations, medicinal chemists can make data-driven decisions on which analogues to synthesize and test, creating a highly efficient feedback loop for compound optimization. mdpi.com
In Vitro Metabolism and Biotransformation of 3 1 2 3 Triazol 1 Yl Butyric Acid Derivatives
Enzymatic Pathways Involved in Compound Metabolism
The biotransformation of triazole derivatives is primarily governed by the versatile cytochrome P450 (CYP450) superfamily of enzymes. tandfonline.comnih.gov These enzymes are responsible for a wide range of oxidative reactions. For many triazole-containing compounds, metabolism is a key determinant of their efficacy and potential for drug-drug interactions, as they can act as both substrates and inhibitors of CYP450 enzymes. tandfonline.com
In the context of compounds structurally similar to 3- who.inttandfonline.comontosight.aitriazol-1-yl-butyric acid, the primary metabolic transformations are expected to involve oxidation. For instance, the metabolism of the fungicide myclobutanil, which contains a 1,2,4-triazole (B32235) moiety and a butyl chain, predominantly involves the oxidation of the butyl group. who.int This suggests that the butyric acid side chain of 3- who.inttandfonline.comontosight.aitriazol-1-yl-butyric acid is a likely site for metabolic attack.
Furthermore, studies on other triazole compounds have demonstrated that the triazole ring itself can be a target for metabolic enzymes. For example, the metabolism of 5-nitro-1,2,4-triazol-3-one (NTO) by rat liver microsomes involves both nitroreduction and oxidative denitrification, processes that are dependent on NADPH and inhibited by carbon monoxide, implicating the involvement of CYP450. nih.gov While 3- who.inttandfonline.comontosight.aitriazol-1-yl-butyric acid does not possess a nitro group, this finding highlights the potential for enzymatic modification of the triazole ring.
Beyond oxidation, conjugation reactions, which represent Phase II metabolism, are also a possibility. However, the available literature on related compounds primarily focuses on Phase I oxidative metabolism.
Identification and Characterization of Major Metabolites
The identification of metabolites is essential for a complete understanding of a compound's biotransformation. Based on the metabolism of related triazole derivatives, several potential metabolites of 3- who.inttandfonline.comontosight.aitriazol-1-yl-butyric acid can be postulated.
Hydroxylation of the butyric acid chain is a highly probable metabolic pathway. This is supported by the metabolic profile of myclobutanil, where oxidation of the butyl group is a major process. who.int This could lead to the formation of various hydroxylated derivatives of 3- who.inttandfonline.comontosight.aitriazol-1-yl-butyric acid.
Another example comes from the degradation of tazobactam, a β-lactamase inhibitor containing a 1,2,3-triazole ring. Its major metabolite, M-1, is formed through the cleavage of the β-lactam ring and subsequent modification of the side chain, resulting in [S-(R,R)]-2-amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid. tandfonline.comnih.govfda.gov While the enzymatic processes are specific to tazobactam's structure, it again underscores the modification of the butyric acid-like moiety as a key metabolic event.
The metabolism of 5-nitro-1,2,4-triazol-3-one (NTO) yields 5-amino-1,2,4-triazol-3-one and urazole (B1197782) as metabolites, indicating that modifications to the triazole ring can also occur. nih.gov
A summary of metabolites identified for structurally related compounds is presented in the table below.
| Parent Compound | Metabolite(s) | Metabolic Reaction |
| Myclobutanil | Oxidation products of the butyl group | Oxidation |
| Tazobactam | [S-(R,R)]-2-amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid (Metabolite M-1) | Hydrolysis and side-chain modification |
| 5-nitro-1,2,4-triazol-3-one (NTO) | 5-amino-1,2,4-triazol-3-one, Urazole | Nitroreduction, Oxidative denitrification |
Assessment of Metabolic Stability and Cleavage Mechanisms
The metabolic stability of a compound is a critical parameter in drug discovery, influencing its half-life and bioavailability. For triazole derivatives, metabolic stability can be influenced by the substitution pattern on both the triazole ring and its appendages.
Studies on a series of tetrazolylalkanoic acids have shown that structural variations, such as the relative positions of the acid chain and other substituents on the heterocyclic ring, can significantly affect their inhibitory potency against metabolic enzymes, which can be an indirect indicator of metabolic stability. nih.gov This suggests that the specific substitution pattern of 3- who.inttandfonline.comontosight.aitriazol-1-yl-butyric acid derivatives will be a key determinant of their metabolic fate.
Research on antitubercular triazole compounds has also highlighted the importance of the chemical structure for stability. scispace.com For instance, certain cyclohexenyl derivatives of 1,2,4-triazole demonstrated high resistance to acid hydrolysis, a factor that can be relevant for oral bioavailability. scispace.com While not a direct measure of enzymatic metabolic stability, it points to the intrinsic chemical stability conferred by certain structural motifs.
The primary cleavage mechanism anticipated for 3- who.inttandfonline.comontosight.aitriazol-1-yl-butyric acid and its derivatives would involve the enzymatic breakdown of the butyric acid side chain, as suggested by the metabolism of myclobutanil. who.int Cleavage of the bond between the triazole ring and the butyric acid moiety is also a possibility, which would lead to the formation of 1,2,4-triazole and a modified butyric acid derivative.
The table below summarizes findings on the metabolic stability of some triazole derivatives.
| Compound Class | Key Findings on Metabolic Stability |
| Tetrazolylalkanoic acids | Structural arrangement on the heterocyclic ring influences interaction with metabolic enzymes. nih.gov |
| Antitubercular triazole derivatives | Cyclohexenyl derivatives show high chemical stability under acidic conditions. scispace.com |
| Thioether-triazole hybrids | S-oxidation is a documented metabolic pathway, indicating the susceptibility of certain linkages to enzymatic attack. acibadem.edu.tr |
Emerging Research Directions and Future Prospects for 3 1 2 3 Triazol 1 Yl Butyric Acid
Development of Prodrug Strategies Based on the Butyric Acid Moiety
The carboxylic acid group of the butyric acid moiety in 3- nih.govnih.govmdpi.comTriazol-1-yl-butyric acid presents a prime target for prodrug design. Prodrugs are inactive or less active precursors that are metabolized in vivo to release the active parent drug. This strategy is often employed to enhance physicochemical properties such as solubility, stability, and bioavailability. nih.govmdpi.com
Esterification of the carboxylic acid is a common and effective prodrug approach. nih.govyoutube.com For 3- nih.govnih.govmdpi.comTriazol-1-yl-butyric acid, this would involve converting the -COOH group into an ester. This modification can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Once inside the body, ubiquitous esterase enzymes would cleave the ester bond, releasing the active 3- nih.govnih.govmdpi.comTriazol-1-yl-butyric acid. youtube.com
Butyric acid itself is a short-chain fatty acid known to have biological activities, including the inhibition of histone deacetylase (HDAC), which can influence gene expression. mdpi.com Prodrugs that release butyric acid can therefore have dual-acting potential. In the context of 3- nih.govnih.govmdpi.comTriazol-1-yl-butyric acid, its prodrugs could be designed to not only release the active triazole compound but also butyric acid, potentially leading to synergistic therapeutic effects.
The table below illustrates potential ester-based prodrugs of 3- nih.govnih.govmdpi.comTriazol-1-yl-butyric acid and the rationale for their design.
| Prodrug Type | Rationale | Potential Advantage |
| Simple Alkyl Esters (e.g., Methyl, Ethyl) | Increase lipophilicity | Enhanced membrane permeability |
| Acyloxymethyl Esters | Release of formaldehyde (B43269) upon hydrolysis, in addition to the parent drug and butyric acid | Potential for synergistic anticancer activity |
| Phosphate Esters | Increase aqueous solubility | Suitability for intravenous formulations |
Integration of 3-nih.govnih.govmdpi.comTriazol-1-yl-butyric Acid into Hybrid Molecules
Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or a broader spectrum of activity. The 1,2,4-triazole (B32235) nucleus is a well-known pharmacophore found in numerous drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. researchgate.netmdpi.com
The structure of 3- nih.govnih.govmdpi.comTriazol-1-yl-butyric acid, with its reactive carboxylic acid group and the versatile triazole ring, makes it an excellent candidate for integration into hybrid molecules. The carboxylic acid can be used to form amide or ester linkages with other bioactive molecules, while the triazole ring can serve as a stable linker or a pharmacophore in its own right.
For instance, it could be hybridized with other anticancer agents, antimicrobial compounds, or molecules targeting specific receptors. The butyric acid linker could also play a role in the pharmacokinetic profile of the hybrid molecule. Research on other triazole-containing hybrids has shown that this approach can lead to potent and selective therapeutic agents. utar.edu.my
The following table outlines potential hybrid molecule strategies involving 3- nih.govnih.govmdpi.comTriazol-1-yl-butyric acid.
| Hybrid Partner | Linkage Type | Potential Therapeutic Target |
| Known Anticancer Drug (e.g., Doxorubicin) | Amide or Ester | Cancer |
| Antimicrobial Pharmacophore (e.g., a quinolone) | Amide | Bacterial Infections |
| Natural Product with known bioactivity (e.g., Betulin) | Ester | Cancer, Viral Infections nih.gov |
Exploration of Novel Therapeutic Applications Beyond Current Indications
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities. mdpi.com While the specific therapeutic profile of 3- nih.govnih.govmdpi.comTriazol-1-yl-butyric acid is not yet well-defined, the known activities of related compounds suggest several promising avenues for investigation.
Anticancer Activity: Many triazole derivatives have demonstrated potent anticancer effects. utar.edu.my Furthermore, butyric acid is a known HDAC inhibitor with anticancer properties. The combination of these two moieties in a single molecule could lead to a novel class of anticancer agents.
Antimicrobial Activity: The triazole ring is a cornerstone of many antifungal drugs. researcher.life Research into the antibacterial and antiviral potential of 3- nih.govnih.govmdpi.comTriazol-1-yl-butyric acid and its derivatives is a logical next step.
Other Potential Applications: The diverse biological activities of triazoles extend to anticonvulsant, anti-inflammatory, and analgesic effects. researchgate.net Systematic screening of 3- nih.govnih.govmdpi.comTriazol-1-yl-butyric acid in various biological assays could uncover novel and unexpected therapeutic uses. A study on a structurally similar compound, (S)-2-amino-4-(4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid, has shown its potential as a radiotracer for tumor imaging, suggesting a possible diagnostic application for derivatives of 3- nih.govnih.govmdpi.comTriazol-1-yl-butyric acid.
Advanced Analytical Techniques for Compound Characterization and Biological Assessment
The robust characterization of 3- nih.govnih.govmdpi.comTriazol-1-yl-butyric acid and its derivatives is crucial for understanding its chemical properties and biological activity. A combination of advanced analytical techniques is essential for this purpose.
Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the molecular structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. nih.gov
Purity and Quantification:
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for quantifying its concentration in various matrices, including biological samples.
Biological Assessment:
Molecular Docking: Computational studies, such as molecular docking, can predict the binding affinity and interaction of the compound with specific biological targets, such as enzymes or receptors. This can help to elucidate its mechanism of action and guide the design of more potent derivatives.
In Vitro and In Vivo Assays: A range of cell-based and animal model assays are necessary to evaluate the biological activity, efficacy, and pharmacokinetic profile of the compound.
The table below summarizes the key analytical techniques and their applications in the study of 3- nih.govnih.govmdpi.comTriazol-1-yl-butyric acid.
| Technique | Application |
| NMR (1H, 13C) | Structural confirmation |
| Mass Spectrometry (MS, HRMS) | Molecular weight and formula determination |
| HPLC | Purity assessment and quantification |
| Molecular Docking | Prediction of binding modes and target interactions |
| In Vitro Cell Assays | Evaluation of biological activity (e.g., cytotoxicity, antimicrobial effects) |
| In Vivo Animal Models | Assessment of efficacy and pharmacokinetics |
Q & A
Basic Research Questions
Q. What experimental design strategies are optimal for synthesizing 3-[1,2,4]Triazol-1-yl-butyric acid?
- Methodological Answer : Utilize factorial design (e.g., 2^k or response surface methodology) to optimize reaction parameters such as temperature, catalyst loading, and solvent polarity. Statistical design of experiments (DoE) minimizes trial numbers while maximizing yield and purity. For example, fractional factorial designs can isolate critical variables like reaction time and pH .
- Key Parameters Table :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst (CuI) | 0.1–0.5 mol% | 0.3 mol% |
| Solvent | THF, DMF, H2O/tert-BuOH | H2O/tert-BuOH |
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group verification and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. X-ray crystallography or computational modeling (e.g., DFT) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How do computational models predict the interaction of this compound with dopamine receptors?
- Methodological Answer : Molecular docking simulations (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics (MD) analyze binding affinities to dopamine D3 receptors. Validate predictions via in vitro radioligand displacement assays using [³H]spiperone .
- Example Workflow :
Ligand Preparation : Protonate the compound at physiological pH.
Receptor Grid Generation : Define active site residues (e.g., Asp110, Ser192).
Simulation : Run MD for 100 ns to assess stability of ligand-receptor complexes.
Q. What methodologies address contradictions in bioactivity data for triazole derivatives?
- Methodological Answer : Apply comparative analysis frameworks (e.g., hierarchical clustering of IC50 values) to identify outliers. Cross-validate results using orthogonal assays (e.g., cell viability vs. enzyme inhibition) and meta-analyses of published datasets. Theoretical frameworks like QSAR models reconcile discrepancies by correlating electronic properties (HOMO/LUMO) with activity .
Q. How can AI-driven tools enhance reaction optimization for triazole-containing compounds?
- Methodological Answer : Implement reinforcement learning (RL) algorithms to iteratively refine reaction conditions. Platforms like COMSOL Multiphysics integrate kinetic modeling with real-time sensor data to predict optimal pathways. For example, AI-driven DoE reduces optimization cycles by 40% in heterocyclic synthesis .
Data Management and Reproducibility
Q. What protocols ensure data integrity in triazole-based research?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Metadata Tagging : Annotate datasets with CAS numbers and reaction codes.
- Encryption : Use AES-256 for sensitive data (e.g., proprietary synthesis routes).
- Version Control : Track experimental iterations via GitLab or electronic lab notebooks (ELNs) .
Avoided Topics
- Excluded Commercial Questions : Pricing, bulk synthesis, supplier comparisons (per guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
